Balicatib - 354813-19-7

Balicatib

Catalog Number: EVT-260900
CAS Number: 354813-19-7
Molecular Formula: C23H33N5O2
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Balicatib is a synthetic compound classified as a cysteine protease inhibitor. Specifically, it exhibits high selectivity for Cathepsin K, an enzyme primarily found in osteoclasts. [] While initially investigated for its potential in treating osteoporosis, its applications have expanded to other research areas involving Cathepsin K activity. [, , ]

Future Directions
  • Development of Next-Generation Inhibitors: The experience with Balicatib highlights the importance of developing Cathepsin K inhibitors with improved selectivity profiles to minimize off-target effects. [] Future research could focus on designing compounds that retain the potency of Balicatib but exhibit reduced lysosomotropism.
  • Elucidating Cathepsin K's Role in Disease: While Balicatib's clinical development for osteoporosis has been discontinued, its use as a research tool remains valuable. [] Further studies employing Balicatib can help unravel the complex roles of Cathepsin K in various diseases, potentially leading to the identification of novel therapeutic targets.
  • Exploring Therapeutic Applications in Other Diseases: The potential of Cathepsin K inhibition extends beyond osteoporosis. Further research is warranted to explore the therapeutic potential of Balicatib or its derivatives in other diseases where Cathepsin K plays a role, such as osteoarthritis and cancer. [, ]

Odanacatib

    Compound Description: Odanacatib (MK-0822) is a potent and selective, second-generation cathepsin K inhibitor. [, ] Like balicatib, it targets the lysosomal cysteine protease cathepsin K, which plays a critical role in bone resorption by degrading type I collagen. [, ] Odanacatib has demonstrated efficacy in increasing bone mineral density and reducing bone resorption markers in clinical trials involving postmenopausal women with osteoporosis. [, ]

L-006235 (CRA-013783)

    Compound Description: L-006235 (CRA-013783) is a basic, lipophilic cathepsin K inhibitor with an aryl-piperazine structure. [] While it exhibits over 4000-fold selectivity for cathepsin K over other lysosomal cathepsins (B, L, and S) in isolated enzyme assays, it shows increased potency in cell-based assays due to lysosomal trapping. [] This lysosomotropic behavior is attributed to its basic, lipophilic nature, leading to accumulation in lysosomes and potential off-target effects on cathepsins B, L, and S. []

L-873724

    Compound Description: L-873724 is a potent, non-basic cathepsin K inhibitor with high selectivity for cathepsin K over other cysteine cathepsins. [, ] Unlike basic inhibitors like balicatib, L-873724 does not exhibit lysosomotropic properties and shows comparable potency in both isolated enzyme and cell-based assays. [, ] This characteristic translates to a more favorable selectivity profile in vivo, minimizing potential off-target effects on other lysosomal cathepsins. []

    Relevance: L-873724 serves as a contrasting example to balicatib in terms of its physicochemical properties and selectivity profile. [, ] Despite both being potent cathepsin K inhibitors, L-873724's non-basic nature prevents lysosomal trapping and, consequently, reduces off-target activity against other lysosomal cathepsins observed with balicatib. [, ] This difference highlights the impact of basicity on the pharmacological profile and potential side effects of cathepsin K inhibitors. []

AEE325

    Compound Description: AEE325 is a metabolite of balicatib, formed through rapid metabolic conversion. [] It exhibits a fixed ratio to the predicted parent compound concentration, with a population median of 0.11 and an apparent coefficient of variation of 46%. [] The formation of AEE325 is a crucial aspect of balicatib's pharmacokinetic profile and may influence its overall efficacy and safety.

    Relevance: As a direct metabolite of balicatib, AEE325 is intrinsically linked to its parent compound's pharmacokinetic and pharmacodynamic properties. [] Understanding the formation and potential biological activity of AEE325 is essential for fully characterizing the disposition and effects of balicatib in vivo.

ONO-5334

    Compound Description: ONO-5334 is a highly selective cathepsin K inhibitor that has advanced to clinical trials for osteoporosis treatment. [] It demonstrates potent inhibition of cathepsin K activity and effectively reduces bone resorption markers. [] Similar to odanacatib, ONO-5334 has shown promising results in increasing bone mineral density in postmenopausal women. []

Classification and Source

Balicatib is classified as a nitrile-based cathepsin K inhibitor. Its chemical structure allows it to selectively inhibit the activity of cathepsin K while demonstrating minimal off-target effects on other cathepsins. The compound is derived from a series of synthetic modifications aimed at enhancing its selectivity and potency against cathepsin K .

Synthesis Analysis

The synthesis of Balicatib involves several key steps that focus on creating a compound with high selectivity for cathepsin K. The synthetic pathway typically includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as building blocks.
  2. Reactions: Key reactions may include:
    • Nitrile Formation: The introduction of a nitrile group is crucial for the inhibitory activity against cathepsin K.
    • Coupling Reactions: These are used to build the complex structure of Balicatib, involving coupling agents that facilitate the formation of amide or other linkages.
  3. Purification: The final product undergoes purification processes such as chromatography to ensure high purity and yield.

Technical parameters for synthesis often include temperature control, reaction time, and solvent choice, which are critical for optimizing yield and selectivity .

Molecular Structure Analysis

Balicatib has a well-defined molecular structure characterized by its selective binding to the active site of cathepsin K. Key features include:

  • Active Site Interaction: The molecule fits into the V-shaped cleft typical of cysteine proteases, where it forms interactions with critical residues such as cysteine and histidine.
  • Structural Data: X-ray crystallography studies have provided insights into how Balicatib occupies the active site, demonstrating its ability to form stable interactions that inhibit enzymatic activity .

The molecular formula for Balicatib is C16H16N2OC_{16}H_{16}N_2O, with a molecular weight of approximately 268.31 g/mol. The compound's three-dimensional conformation is essential for its function as an inhibitor.

Chemical Reactions Analysis

Balicatib primarily engages in reversible binding with cathepsin K through non-covalent interactions. The chemical reactions involving Balicatib can be summarized as follows:

  • Inhibition Mechanism: Upon binding to the active site of cathepsin K, Balicatib prevents substrate access, effectively halting the proteolytic activity of the enzyme.
  • Selectivity Profile: In enzyme assays, Balicatib exhibited IC50 values of 1.4 nM for human cathepsin K, 56 nM for rat cathepsin K, and 480 nM for mouse cathepsin K, highlighting its selectivity .
Mechanism of Action

The mechanism by which Balicatib exerts its effects involves:

  1. Binding to Cathepsin K: Balicatib binds to the active site of cathepsin K, blocking the enzyme's ability to cleave type I collagen.
  2. Reduction in Bone Resorption: By inhibiting cathepsin K activity, Balicatib leads to decreased degradation of bone matrix components, resulting in increased bone mineral density over time.
  3. Impact on Osteoclast Activity: Inhibition does not adversely affect osteoclast formation or survival but shifts their activity towards more balanced bone remodeling processes .
Physical and Chemical Properties Analysis

Balicatib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound shows good stability under physiological conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Melting Point: Specific melting point data may vary depending on purity but typically falls within standard ranges for similar compounds.

These properties are critical for understanding its pharmacokinetics and formulation in drug development .

Applications

Balicatib has been primarily investigated for its potential application in treating osteoporosis due to its ability to inhibit bone resorption effectively. Key applications include:

Despite its discontinuation in clinical development due to side effects, Balicatib's mechanism and properties continue to inform research into new therapeutic strategies targeting bone resorption .

Properties

CAS Number

354813-19-7

Product Name

Balicatib

IUPAC Name

N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-(4-propylpiperazin-1-yl)benzamide

Molecular Formula

C23H33N5O2

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C23H33N5O2/c1-2-14-27-15-17-28(18-16-27)20-8-6-19(7-9-20)21(29)26-23(10-4-3-5-11-23)22(30)25-13-12-24/h6-9H,2-5,10-11,13-18H2,1H3,(H,25,30)(H,26,29)

InChI Key

LLCRBOWRJOUJAE-UHFFFAOYSA-N

SMILES

CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N

Solubility

Soluble in DMSO, not in water

Synonyms

alicatib
N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(4-propylpiperazin-1-yl)benzamide

Canonical SMILES

CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.